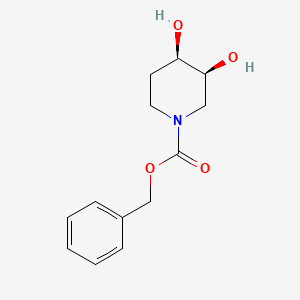

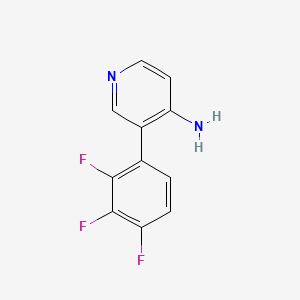

5-(3-Acetylphenyl)-2-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines . For example, isothiocyanates, which have a similar structure, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction .Molecular Structure Analysis

In terms of bonding, compounds with similar structures to 5-(3-Acetylphenyl)-2-fluorobenzoic acid, such as isocyanates, are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .Chemical Reactions Analysis

Isocyanates, which have a similar structure to 5-(3-Acetylphenyl)-2-fluorobenzoic acid, are electrophiles and are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .科学的研究の応用

Synthesis and Biological Activity

Various hydrazones and oxadiazoles were synthesized using 4-fluorobenzoic acid derivatives. These compounds were evaluated for antifungal, anti-inflammatory, cytotoxic, and antioxidant activities. One specific compound, 3-acetyl-5-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole, showed strong inhibition of NF-κB-dependent transcription and potent activity in reducing intracellular ROS generation (Koçyiğit-Kaymakçıoğlu et al., 2012).

Organic Synthesis Intermediates

Glycopeptide Synthesis

Fluorobenzoyl groups, including those derived from fluorobenzoic acid, have been utilized as protective groups in carbohydrate and glycopeptide synthesis. These groups have shown advantages in high stereoselectivity and ease of removal, improving the synthesis process of glycopeptides (Sjölin & Kihlberg, 2001).

Synthesis of Methyl 2-amino-5-fluorobenzoate

Methyl 2-amino-5-fluorobenzoate, a derivative of fluorobenzoic acid, was synthesized through a series of reactions including nitrification and esterification. The structure of the product was confirmed through various spectroscopic methods (Yin Jian-zhong, 2010).

Scalable Synthesis

A scalable synthesis process for 2,4-dichloro-5-fluorobenzoic acid was reported, demonstrating advantages in yield, time efficiency, and environmental friendliness. This process is relevant to the synthesis of similar fluorobenzoic acid derivatives (Guo, Yu, & Yu, 2018).

Safety And Hazards

特性

IUPAC Name |

5-(3-acetylphenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGJEERINMQHRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689744 |

Source

|

| Record name | 3'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Acetylphenyl)-2-fluorobenzoic acid | |

CAS RN |

1261991-55-2 |

Source

|

| Record name | 3'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

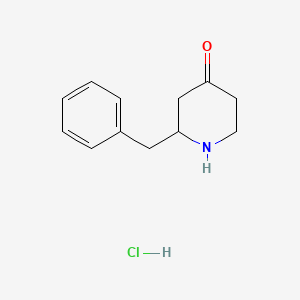

![3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B595863.png)

![2-[(1,1-Dimethylethyl)imino]tetrahydro-3-isopropyl-5-phenyl-4H-1,3,5-thiadiazine-4-one 1-oxide](/img/structure/B595865.png)